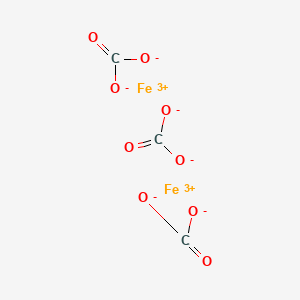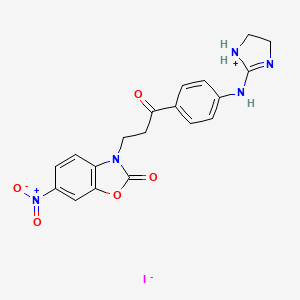
3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is a complex organic compound that features a combination of imidazoline, benzoyl, and benzoxazolinone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide typically involves multiple steps:
Formation of the Imidazoline Ring: This can be achieved by the condensation of 1,2-diamines (e.g., ethylenediamine) with nitriles or esters under high temperatures and acidic conditions.
Attachment of the Benzoyl Group: The imidazoline derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-imidazoline intermediate.
Formation of the Benzoxazolinone Ring: This intermediate is further reacted with a nitro-substituted benzoxazolinone under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various functionalized benzoyl and benzoxazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and homogeneous catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide involves its interaction with specific molecular targets. The imidazoline ring can bind to alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and reduced intraocular pressure . The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazoline: A simpler imidazoline derivative with similar biological activity.
Brimonidine: An alpha-2 adrenergic agonist used in the treatment of glaucoma.
Clonidine: Another alpha-2 adrenergic agonist with applications in treating hypertension and ADHD.
Uniqueness
3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is unique due to its combination of imidazoline, benzoyl, and benzoxazolinone groups, which confer a distinct set of chemical and biological properties
Eigenschaften
CAS-Nummer |
100037-08-9 |
|---|---|
Molekularformel |
C19H18IN5O5 |
Molekulargewicht |
523.3 g/mol |
IUPAC-Name |
3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-nitro-1,3-benzoxazol-2-one;iodide |
InChI |
InChI=1S/C19H17N5O5.HI/c25-16(12-1-3-13(4-2-12)22-18-20-8-9-21-18)7-10-23-15-6-5-14(24(27)28)11-17(15)29-19(23)26;/h1-6,11H,7-10H2,(H2,20,21,22);1H |
InChI-Schlüssel |
WZYUIXDPKJTTMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C=C2)C(=O)CCN3C4=C(C=C(C=C4)[N+](=O)[O-])OC3=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
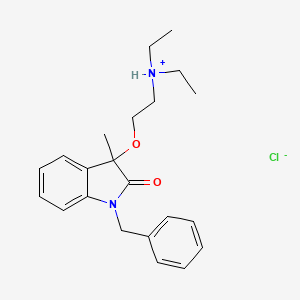
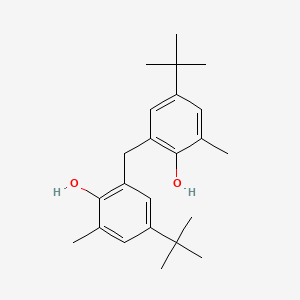
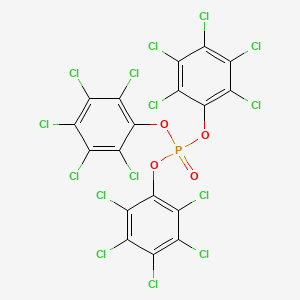


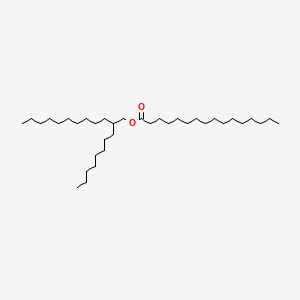
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
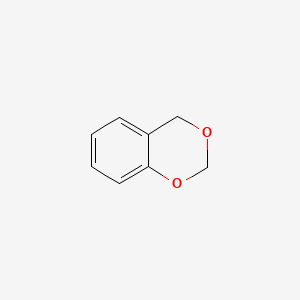
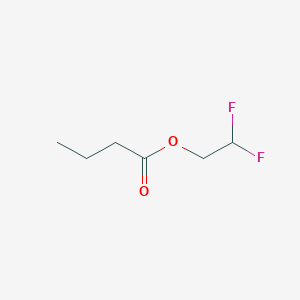
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
